molecular formula C5H6N2O3 B133504 Methyl 5-aminoisoxazole-4-carboxylate CAS No. 145798-74-9

Methyl 5-aminoisoxazole-4-carboxylate

Cat. No. B133504
M. Wt: 142.11 g/mol
InChI Key: SERNWBIIYUJWQS-UHFFFAOYSA-N
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Description

Methyl 5-aminoisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. These compounds have garnered interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis for the creation of diverse chemical libraries.

Synthesis Analysis

The synthesis of methyl 5-aminoisoxazole-4-carboxylate derivatives has been explored through various methodologies. For instance, a high-throughput synthesis approach was developed for methyl 3,5-diaryl-isoxazoline-5-carboxylates, which could potentially be adapted for the synthesis of related 5-aminoisoxazole-4-carboxylate compounds . Another study reported the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives starting from related methyl isoxazole carboxylates . Additionally, the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides was achieved by condensation reactions, demonstrating the versatility of these compounds in forming amide linkages .

Molecular Structure Analysis

The molecular structure of methyl 5-aminoisoxazole-4-carboxylate derivatives has been investigated using X-ray crystallography and computational methods. For example, the crystallographic structure of a related compound, 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, was determined and supported by density functional theory (DFT) calculations . Similarly, the structural properties of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide were elucidated through experimental and theoretical studies .

Chemical Reactions Analysis

Methyl 5-aminoisoxazole-4-carboxylate and its derivatives participate in a variety of chemical reactions. For instance, the bromination of the methyl group on 3-aryl-5-methyl-isoxazole-4-carboxylate was studied, leading to the synthesis of precursors for further functionalization . Nucleophilic chemistry was employed in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the reactivity of these compounds towards nucleophiles . Additionally, reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with various nucleophiles were explored, providing insights into the reactivity of the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-aminoisoxazole-4-carboxylate derivatives are influenced by their molecular structure. The immunomodulating action of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid was studied, revealing that the biological activity of these compounds is affected by the substituents on the phenyl ring . Theoretical studies, including quantum-chemical DFT calculations and topological analysis, have been used to investigate the properties of these molecules, such as atomic charges and molecular similarities .

Future Directions

Isoxazoles, including Methyl 5-aminoisoxazole-4-carboxylate, show promise in the development of new therapeutic agents due to their increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . The application of this β-amino acid in the synthesis of a new class of bioactive peptides presents a potential future direction .

properties

IUPAC Name

methyl 5-amino-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNWBIIYUJWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403897
Record name Methyl 5-aminoisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminoisoxazole-4-carboxylate

CAS RN

145798-74-9
Record name Methyl 5-aminoisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Mosandl, S Stadtmuller, MW Wong… - The Journal of Physical …, 1994 - ACS Publications
… by IR1 and mass spectrometry,2 and the unsubstituted compound, HN=C=C=C=0 (4a), has been produced bydissociative ionization of methyl 5-aminoisoxazole-4-carboxylate in a …
Number of citations: 31 pubs.acs.org

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